molecular formula C14H17N3O B7470834 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one

Numéro de catalogue B7470834
Poids moléculaire: 243.30 g/mol
Clé InChI: JKAMDWWOXFBIHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one, also known as DMXAA, is a small molecule with promising anti-tumor activity. It was first isolated from the New Zealand marine sponge, Hymeniacidon sp., and has been studied for its potential use in cancer treatment.

Mécanisme D'action

The exact mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is not fully understood. It is believed that 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines then activate immune cells, such as T cells and natural killer cells, to attack the tumor cells. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a key factor in angiogenesis.
Biochemical and Physiological Effects:
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has been shown to have a variety of biochemical and physiological effects. It induces tumor necrosis and inhibits angiogenesis, leading to a reduction in tumor growth. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one also activates the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment. In addition, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has been found to have anti-inflammatory effects, which may be beneficial in the treatment of other inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one is its potent anti-tumor activity. It has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and colon cancer. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one also activates the immune system, which may enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has some limitations for lab experiments. It has poor solubility in water, which may affect its bioavailability and efficacy. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one also has a short half-life, which may limit its use in clinical settings.

Orientations Futures

There are several future directions for 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one research. One area of interest is the development of more effective formulations of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one, such as liposomal or nanoparticle formulations, to improve its solubility and bioavailability. Another area of interest is the combination of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-tumor activity. Additionally, the use of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one in combination with immunotherapy, such as checkpoint inhibitors, may enhance the immune response and improve patient outcomes. Finally, further studies are needed to understand the mechanism of action of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one and identify biomarkers that can predict patient response to treatment.

Méthodes De Synthèse

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of imidazoles, which are then reacted with other reagents to form the final product. The yield of 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one can be improved by optimizing the reaction conditions, such as solvent, temperature, and reaction time.

Applications De Recherche Scientifique

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has been extensively studied for its anti-tumor activity. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important processes for tumor growth and survival. 1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one has also been found to activate the immune system, leading to an increase in cytokine production and immune cell infiltration in the tumor microenvironment.

Propriétés

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10(2)9-13(18)17-8-7-16-12-6-4-3-5-11(12)15-14(16)17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMDWWOXFBIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN2C1=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.